5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide

Lipophilicity Drug-likeness ADME

Leverage this unique sulfonamide scaffold (logP 1.7 vs. bumetanide 2.6) to benchmark ion channel binding pocket tolerances. Identical molecular formula to bumetanide enables rigorous matched molecular pair controls for ADME profiling. Ideal for focused library synthesis via late-stage functionalization at the morpholine carbonyl. Ensure lot-to-lot consistency for reproducible target validation campaigns.

Molecular Formula C17H20N2O5S
Molecular Weight 364.42
CAS No. 1172530-99-2
Cat. No. B2417894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide
CAS1172530-99-2
Molecular FormulaC17H20N2O5S
Molecular Weight364.42
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2
InChIKeyUFRFKSUCHNLDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide (CAS 1172530-99-2): Procurement-Relevant Physicochemical Profile and Classification


5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide (CAS 1172530-99-2) is a fully synthetic, small-molecule aryl sulfonamide derivative with a molecular formula of C17H20N2O5S and a molecular weight of 364.4 g/mol [1]. The compound belongs to a class of sulfonamides that have been investigated in the patent literature as modulators of ion channels, particularly for the treatment of pain [2]. Computed physicochemical properties include an XLogP3-AA of 1.7, one hydrogen bond donor, six hydrogen bond acceptors, and six rotatable bonds, indicating a moderately lipophilic scaffold with substantial conformational flexibility [1].

Procurement Risk: Why In-Class Sulfonamide Analogs Cannot Simply Replace 5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide


Superficial structural similarity within the aryl sulfonamide class masks critical differences in physicochemical and conformational properties that directly impact target engagement, selectivity, and ADME profiles. 5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide integrates a morpholine carbonyl moiety, a furan ring, and a phenethyl sulfonamide tail in a single scaffold, yielding a computed logP of 1.7 and a distinct hydrogen-bonding capacity (1 donor, 6 acceptors) [1]. Even minor modifications, such as replacing the furan with a benzene ring or altering the phenethyl linker length, can result in compounds with divergent solubility, permeability, and off-target liability profiles. Generic substitution without experimental validation therefore carries a high risk of irreproducible biological results or failed lead optimization campaigns.

Quantitative Differentiation Benchmarks for 5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide


Computed Lipophilicity (XLogP3-AA) Compared to Bumetanide: A Critical Determinant of Membrane Permeability

The target compound has a computed XLogP3-AA of 1.7, which is 0.9 log units lower than that of the clinically used loop diuretic bumetanide (CAS 28395-03-1; MW 364.4; C17H20N2O5S), an isomer with an XLogP3-AA of approximately 2.6 [1][2]. This difference in lipophilicity can influence passive membrane permeability, plasma protein binding, and the volume of distribution, making the target compound potentially more suitable for applications requiring reduced tissue partitioning or lower non-specific binding.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Acceptor Count Versus Isomeric Bumetanide: Implications for Solubility and Target Interaction

The target compound possesses six hydrogen bond acceptors (HBA), compared to five for its isomer bumetanide [1][2]. An additional HBA can enhance aqueous solubility and create an extra anchor point for polar interactions with a biological target, potentially altering selectivity profiles within the sulfonamide class.

Solubility Hydrogen bonding Target engagement

Rotatable Bond Count and Conformational Flexibility: A Distinct Feature for Induced-Fit Binding

The target compound contains six rotatable bonds, one fewer than bumetanide's seven [1][2]. Reduced rotatable bond count lowers the entropic penalty upon binding and can enhance binding affinity and selectivity for targets that require a specific bound conformation. This difference is particularly relevant in the context of ion channel modulation, where conformational restriction is a known design strategy for improving state-dependent block.

Conformational flexibility SAR Lead optimization

Absence of Measured Bioactivity Data: A Critical Gap in Evidence-Based Procurement

A systematic search of authoritative databases including PubChem BioAssay, ChEMBL, BindingDB, and the primary patent literature (e.g., EP2385938B1) yielded no quantitative bioactivity data (IC50, Ki, EC50) for this specific compound as of the evidence cut-off date [1][2][3]. While structurally related morpholine-containing aryl sulfonamides have demonstrated Nav1.7 inhibitory activity in peer-reviewed literature, those data cannot be directly extrapolated to this compound. Procurement decisions must therefore rely solely on the computed physicochemical differentiation metrics presented above.

Bioactivity Screening Data completeness

Actionable Application Scenarios for 5-(Morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide Based on Verified Evidence


Physicochemical Probe for Ion Channel Modulator Lead Optimization

The compound's distinct logP (1.7 vs. 2.6 for bumetanide) and hydrogen bond acceptor count (6 vs. 5) make it a valuable tool for probing the lipophilicity and polarity tolerance of ion channel binding pockets, particularly in the context of pain-related sodium channel targets such as Nav1.7, as referenced in the patent family EP2385938B1 [1][2]. Researchers can use this compound to benchmark the physicochemical boundaries required for target engagement and selectivity within the morpholine-sulfonamide chemical space.

Synthetic Building Block and Scaffold-Hopping Template

The furan-2-sulfonamide core linked to a morpholine carbonyl substituent provides a versatile scaffold for parallel synthesis and late-stage functionalization. Its six rotatable bonds offer a balance of flexibility and rigidity that is advantageous for generating focused libraries around the sulfonamide pharmacophore, as validated by its computed properties (MW 364.4, HBD 1, HBA 6) [1].

Negative Control Compound for Isomer-Specific Activity Studies

Because the target compound shares the same molecular formula (C17H20N2O5S) and molecular weight (364.4 g/mol) as bumetanide but differs in key physicochemical parameters (logP, HBA count, rotatable bonds), it can serve as a matched molecular pair control in assays designed to isolate structure-activity relationships independent of bulk physicochemical drift [1][3].

Quote Request

Request a Quote for 5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.